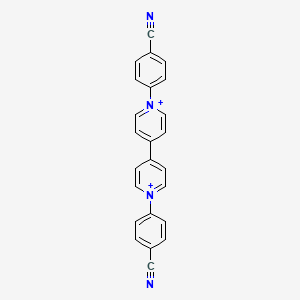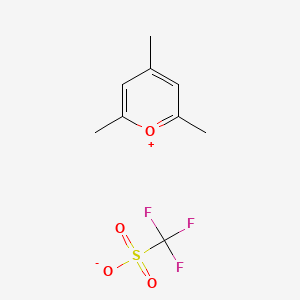
2,4,6-Trimethylpyrylium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylpyrylium trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science. It is a pyrylium salt, which is a class of organic compounds containing a pyrylium ion. This compound is particularly interesting due to its reactivity and stability, making it useful in synthetic chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrylium trifluoromethanesulfonate typically involves the reaction of acetic anhydride with anhydrous t-butyl alcohol in the presence of trifluoromethanesulfonic acid. The reaction is carried out in a 150-ml Erlenmeyer flask, where 18 ml of acetic anhydride and 3.2 ml of anhydrous t-butyl alcohol are mixed. Two to three drops of trifluoromethanesulfonic acid are added, and the mixture is swirled rapidly until the initial esterification reaction is complete. Further trifluoromethanesulfonic acid is added in small portions until the temperature begins to fall. The solution is then cooled, and anhydrous ether is added to precipitate the pyrylium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and more efficient cooling and mixing systems to handle the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
2,4,6-Trimethylpyrylium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrylium salts.
科学的研究の応用
2,4,6-Trimethylpyrylium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe in studying biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with some studies exploring its use in drug development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trimethylpyrylium trifluoromethanesulfonate involves its ability to act as an electrophile, accepting electrons from nucleophiles. This reactivity is due to the positive charge on the pyrylium ion, which makes it highly reactive towards electron-rich species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Another pyrylium salt with similar reactivity but different substituents.
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: A variant with fluorine substituents, offering different electronic properties.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains methoxy groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Trimethylpyrylium trifluoromethanesulfonate is unique due to its specific substituents, which influence its stability and reactivity. The trifluoromethanesulfonate group provides additional stability and solubility in various solvents, making it more versatile in different chemical environments.
特性
分子式 |
C9H11F3O4S |
|---|---|
分子量 |
272.24 g/mol |
IUPAC名 |
trifluoromethanesulfonate;2,4,6-trimethylpyrylium |
InChI |
InChI=1S/C8H11O.CHF3O3S/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
FCPRZFWDVUXXNH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[O+]C(=C1)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









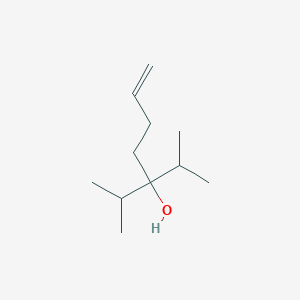
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
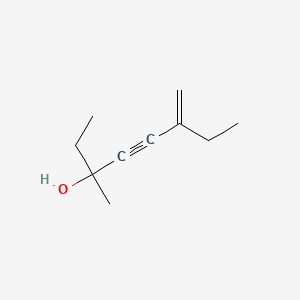
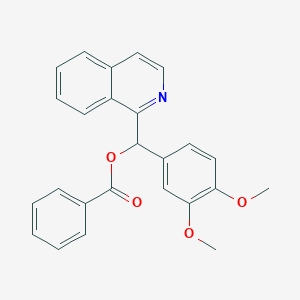
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

